![molecular formula C16H13Cl2N3O2 B2922540 4-({[(2,4-dichlorobenzyl)oxy]amino}methyl)-1(2H)-phthalazinone CAS No. 339023-37-9](/img/structure/B2922540.png)
4-({[(2,4-dichlorobenzyl)oxy]amino}methyl)-1(2H)-phthalazinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-({[(2,4-dichlorobenzyl)oxy]amino}methyl)-1(2H)-phthalazinone is a chemical compound belonging to the phthalazinone class. Its structure features a phthalazinone core substituted with a 2,4-dichlorobenzyl group and an amino-methyl linker. This compound finds its place in various fields of research and industrial applications due to its unique chemical properties and potential biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-({[(2,4-dichlorobenzyl)oxy]amino}methyl)-1(2H)-phthalazinone typically involves multiple steps, including:
Formation of the phthalazinone core: : Starting with an appropriate phthalic anhydride or derivative.
Substitution with the 2,4-dichlorobenzyl group: : Employing a nucleophilic aromatic substitution reaction.
Introduction of the amino-methyl linker: : Using an amine functional group under controlled conditions.
Reaction conditions often require specific catalysts, solvents, and temperature controls to ensure high yield and purity of the product.
Industrial Production Methods
Industrial-scale production may use continuous flow reactors to optimize reaction times and yields. Automation and advanced monitoring technologies help maintain the desired reaction conditions.
化学反应分析
Types of Reactions
Oxidation: : Can be oxidized under strong oxidative conditions.
Reduction: : Reduction reactions under suitable conditions.
Substitution: : Undergoes nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, chromium trioxide.
Reducing Agents: : Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: : Halogens, nucleophiles (amines, alcohols).
Major Products
Oxidation: : Yields various oxidized derivatives.
Reduction: : Leads to reduced amines or alcohols.
Substitution: : Forms substituted phthalazinones or benzyl derivatives.
科学研究应用
4-({[(2,4-dichlorobenzyl)oxy]amino}methyl)-1(2H)-phthalazinone is pivotal in several research areas:
Chemistry
Catalysis: : Used as a ligand or catalyst in organic reactions.
Material Science: : Incorporated in the synthesis of advanced materials.
Biology
Biochemical Probes: : Employed in studies to explore enzyme mechanisms and interactions.
Drug Discovery: : Investigated for potential pharmacological activities.
Medicine
Therapeutic Potential: : Explored for treating conditions due to its unique interaction with biological targets.
Industry
Agrochemicals: : Evaluated for pesticidal or herbicidal properties.
Pharmaceutical Intermediates: : Used in the synthesis of complex pharmaceutical compounds.
作用机制
4-({[(2,4-dichlorobenzyl)oxy]amino}methyl)-1(2H)-phthalazinone interacts with molecular targets such as enzymes or receptors, modulating their activity. The molecular pathways involve binding to active sites, altering conformations, or affecting catalytic functions, leading to desired biochemical outcomes.
相似化合物的比较
4-({[(2,4-dichlorobenzyl)oxy]amino}methyl)-1(2H)-phthalazinone stands out due to its dichlorobenzyl substitution, which enhances its reactivity and binding affinity compared to similar compounds.
Similar Compounds
Phthalazinone derivatives: : Structurally related but lacking the specific 2,4-dichlorobenzyl group.
Benzyl-substituted compounds: : Other benzyl derivatives with different substitution patterns.
This unique combination of properties makes this compound a compound of significant interest across various domains.
Hope this fulfills your curiosity! Anything else you need?
属性
IUPAC Name |
4-[[(2,4-dichlorophenyl)methoxyamino]methyl]-2H-phthalazin-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13Cl2N3O2/c17-11-6-5-10(14(18)7-11)9-23-19-8-15-12-3-1-2-4-13(12)16(22)21-20-15/h1-7,19H,8-9H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTIFGMDNMJUQKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NNC2=O)CNOCC3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13Cl2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-(4-ethoxyphenyl)-5-(3-methoxybenzyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline](/img/structure/B2922457.png)
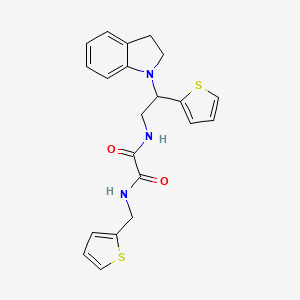
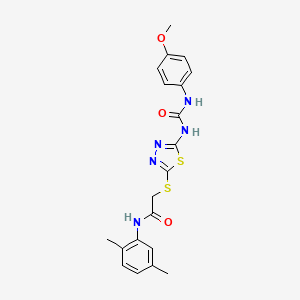
![3-[1-(2,6-dichlorobenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone](/img/structure/B2922463.png)
![8-(3-chloro-4-methylphenyl)-3-ethyl-1,6,7-trimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2922466.png)
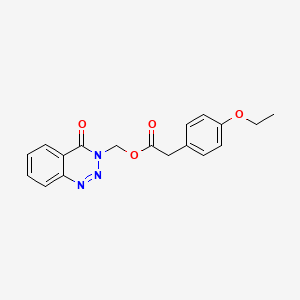
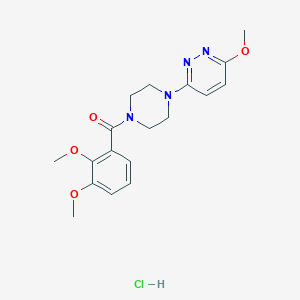
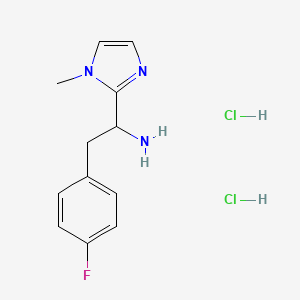
![N-(3-chlorophenyl)-2-({8-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide](/img/structure/B2922474.png)
![3-[(4-Amino-1H-pyrazol-1-yl)methyl]benzoic acid hydrochloride](/img/structure/B2922475.png)
![4-Methyl-5-[(2-methylbenzyl)sulfonyl]-1,2,3-thiadiazole](/img/structure/B2922476.png)
![1-Cyclohexyl-3-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)urea](/img/structure/B2922477.png)
![4-[4-(2-cyclopropyl-6-methylpyrimidin-4-yl)piperazin-1-yl]-N-ethyl-6-methylpyrimidin-2-amine](/img/structure/B2922478.png)
![5-Cyclopropyl-2-methoxy-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one](/img/structure/B2922480.png)
